Cas no 1806754-94-8 (Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate
-
- インチ: 1S/C11H12F3NO4/c1-4-18-10(16)7-9(19-11(12,13)14)8(17-3)6(2)5-15-7/h5H,4H2,1-3H3
- InChIKey: VPUDJIICAMTIGY-UHFFFAOYSA-N
- SMILES: FC(OC1C(C(=O)OCC)=NC=C(C)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 311
- XLogP3: 2.9
- トポロジー分子極性表面積: 57.6
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029086011-1g |
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate |
1806754-94-8 | 97% | 1g |
$1,445.30 | 2022-03-31 |
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806754-94-8): A Comprehensive Overview
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate, identified by its CAS number 1806754-94-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its pyridine core substituted with various functional groups, exhibits a unique structural and chemical profile that makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate consists of a pyridine ring substituted with a carboxylate ester at the 2-position, a methoxy group at the 4-position, another methoxy group at the 5-position, and a trifluoromethoxy group at the 3-position. This particular arrangement of substituents imparts distinct electronic and steric properties to the molecule, which can influence its biological activity and interactions with biological targets.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate is no exception and has been investigated for its potential role in various pharmacological contexts.
One of the most compelling aspects of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate is its structural diversity, which allows for modifications that can fine-tune its biological properties. The presence of multiple functional groups provides multiple sites for chemical modification, enabling chemists to design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This flexibility has made it an attractive scaffold for medicinal chemists seeking to develop new drugs.
Recent studies have highlighted the potential of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate as a precursor in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for constructing novel heterocycles with potential applications in treating various diseases. For instance, researchers have explored its use in developing compounds that target enzymes involved in inflammatory pathways, suggesting its utility in the treatment of chronic inflammatory conditions.
The trifluoromethoxy group in Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate is particularly noteworthy due to its ability to modulate the electronic properties of the molecule. Trifluoromethyl groups are known to enhance metabolic stability and binding affinity, making them a common feature in many approved drugs. The incorporation of this group into the pyridine core may contribute to improved pharmacological properties of derivatives derived from this compound.
In addition to its potential as a building block, Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate has also been studied for its own intrinsic biological activity. Preliminary investigations have suggested that this compound may exhibit effects on certain biological pathways, although further research is needed to fully elucidate its mechanism of action. These findings underscore its importance as a subject of interest in medicinal chemistry.
The synthesis of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the functionalization of a pyridine precursor, followed by sequential introduction of the methoxy and trifluoromethoxy groups. The final step involves esterification to introduce the carboxylate ester at the 2-position.
The synthetic route to Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate exemplifies the intricate nature of organic synthesis in pharmaceutical chemistry. Each step must be meticulously controlled to ensure the desired product is obtained without unwanted byproducts. Advances in synthetic methodologies have made it possible to streamline these processes, improving efficiency and reducing costs.
As research continues to uncover new applications for Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate, it is likely that this compound will play an increasingly important role in drug discovery and development. Its unique structural features and potential biological activities make it a valuable asset for medicinal chemists seeking to develop innovative therapeutics.
In conclusion, Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806754-94-8) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its complex structure, diverse functional groups, and promising biological activities position it as a key player in the development of new drugs targeting various diseases. Further research is warranted to fully explore its therapeutic applications and optimize its synthetic pathways.
1806754-94-8 (Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate) Related Products
- 2137737-57-4(2,2-Difluoro-3-(oxolan-3-yloxy)propan-1-amine)
- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 16165-68-7(Diethyl 1-decylphosphonate)
- 680191-01-9(BENZENEMETHANAMINE, 4-ETHYNYL-, TRIFLUOROACETATE)
- 2171743-63-6(3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2229244-72-6(2-3-(methoxymethyl)phenylethane-1-thiol)
- 1448069-24-6(2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)
- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)
- 37412-03-6(Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-)




